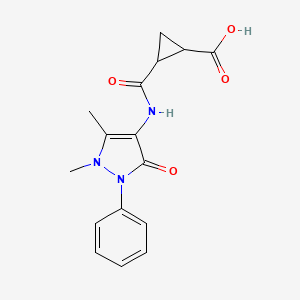

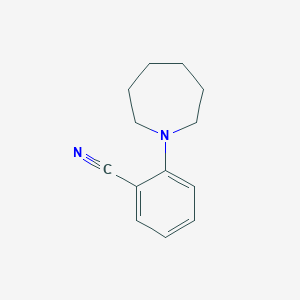

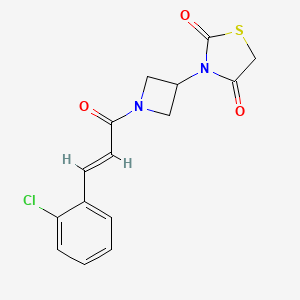

methyl (4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)phenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a rapid and high yield synthetic route for a target compound was established using reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material . The synthesis method of the target compound was optimized in the selection of temperature and the use of solvent .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various methods. For example, classical molecular simulation methods were used for a description of an arrangement of intercalated molecules within a layered structure . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .Chemical Reactions Analysis

The chemical reactions of similar compounds have been analyzed. For instance, it was observed that certain compounds could reduce the expression of COL1A1 in HSC-T6 cells, which means that the extracellular matrix molecules’ deposition was also reduced .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound, (4-methyl-2-thiophen-2-yl-5-thiazolyl)-[4-(pyridin-4-ylmethyl)-1, is 384.5g/mol .科学的研究の応用

Antibacterial and Antimicrobial Applications

- Synthesis and Antibacterial Evaluation : Novel heterocyclic compounds containing a sulfonamido moiety, derived from reactions similar to the base chemical structure, have been synthesized and evaluated for their antibacterial activities. These compounds have shown promising results against various bacterial strains, indicating their potential as antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

- Antimicrobial Agent Development : Research on new heterocyclic compounds incorporating sulfamoyl moiety has indicated their suitability as antimicrobial agents, with some derivatives demonstrating promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Chemical Synthesis and Reactivity

- Heterocyclic Synthesis : Studies focused on the synthesis of heterocyclic compounds, such as thiosemicarbazides, triazoles, and Schiff bases, have been conducted. These compounds exhibit significant antihypertensive α-blocking activity, showcasing the versatility of similar chemical structures in synthesizing biologically active compounds (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

- Novel Organocatalysts for Asymmetric Synthesis : The synthesis of novel organocatalysts based on similar structural motifs has been reported. These catalysts have been utilized for asymmetric Michael addition reactions, demonstrating high yields and excellent stereoselectivity (Kaur, Singh, Sharma, Shilpy, Rani, & Sharma, 2018).

Material Science Applications

- High Refractive Index Polyimides : Research into thiophenyl-substituted benzidines has led to the synthesis of transparent polyimides with high refractive indices and small birefringence. These materials exhibit good thermomechanical stabilities, making them suitable for optical applications (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).

Antioxidant and Anticorrosive Additives

- Antioxidant and Anticorrosive Additives for Motor Oils : Pyrimidine derivatives, based on similar structural frameworks, have been synthesized and evaluated as potential antioxidant and corrosion inhibitors for motor oils. These studies highlight the application of such compounds in improving the performance and longevity of lubricants (Hassan, Amer, Moawad, & Shaker, 2010).

作用機序

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, allosteric modulation, or disruption of protein-protein interactions .

Biochemical Pathways

Given its structural features, it may potentially influence pathways involving pyridine and thiophene moieties .

Pharmacokinetics

Its solubility, permeability, and stability would be key factors influencing its bioavailability .

Result of Action

Based on its structural features, it may potentially exert effects through modulation of target protein function, leading to downstream cellular effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Specific studies investigating these effects are currently lacking .

特性

IUPAC Name |

methyl N-[4-[(2-thiophen-2-ylpyridin-4-yl)methylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-25-18(22)21-14-4-6-15(7-5-14)27(23,24)20-12-13-8-9-19-16(11-13)17-3-2-10-26-17/h2-11,20H,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSKWCHYTUSSLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)phenyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone](/img/structure/B2989065.png)

![N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2989069.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2989070.png)

![Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2989072.png)

![1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B2989077.png)